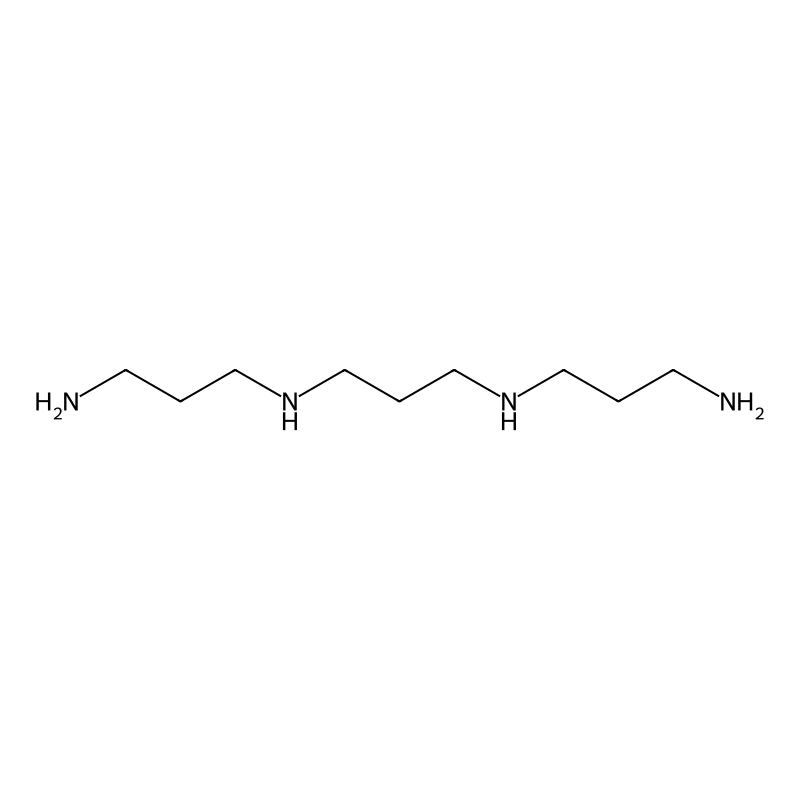

N,N'-Bis(3-aminopropyl)-1,3-propanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Material Science

Due to its amine functional groups, BNPD can act as a curing agent for epoxy resins []. Research suggests BNPD can improve the mechanical properties and thermal stability of these resins, making them suitable for high-performance applications.

Polymers and Catalysis

BNPD's structure allows for the creation of branched or dendritic polymers. These polymers can find use in various applications, including drug delivery and catalysis []. The multiple amine groups can also provide binding sites for metal ions, making BNPD a potential candidate for developing new catalysts.

Biomedical Research

BNPD's ability to form stable bonds with biomolecules has led to investigations into its use for drug delivery systems []. Researchers are exploring the possibility of using BNPD as a carrier molecule to transport therapeutic agents within the body.

N,N'-Bis(3-aminopropyl)-1,3-propanediamine, commonly referred to as N,N'-bis(3-aminopropyl) propane-1,3-diamine, is a linear polyamine with the molecular formula and a molecular weight of approximately 188.32 g/mol. This compound appears as a clear, slightly yellow liquid with a density of 0.92 g/mL at 25 °C and a boiling point ranging from 98 to 103 °C at 1 mm Hg . Its structure consists of four amine groups, which contribute to its reactivity and potential applications in various fields.

The synthesis of N,N'-bis(3-aminopropyl)-1,3-propanediamine can be achieved through various methods. One common approach involves the reaction of dipropylenetriamine with azetidine or other suitable reagents . Additionally, it can be synthesized through the reductive amination of appropriate aldehydes or ketones with 3-aminopropylamine under controlled conditions. The choice of synthesis route may depend on the desired purity and yield of the final product.

N,N'-Bis(3-aminopropyl)-1,3-propanediamine has several applications across different fields:

- Chemical Industry: Used as a building block for synthesizing more complex molecules and polymers.

- Pharmaceuticals: Potentially useful in drug formulation due to its polyamine properties.

- Biochemistry: Serves as a reagent in biochemical assays and studies involving polyamines.

- Material Science: Can be utilized in the development of coatings or adhesives due to its amine functionalities.

Interaction studies involving N,N'-bis(3-aminopropyl)-1,3-propanediamine primarily focus on its role as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions has been explored, indicating potential applications in catalysis and materials science. Furthermore, studies on its interactions within biological systems could provide insights into its physiological roles and mechanisms of action.

Several compounds share structural similarities with N,N'-bis(3-aminopropyl)-1,3-propanediamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylpropane-1,3-diamine | CHN | Contains dimethyl groups; less basic than N,N'-bis(3-aminopropyl)-1,3-propanediamine |

| Spermine | CHN | Contains two additional ethylene groups; more complex structure |

| Putrescine | CHN | Shorter chain; simpler structure; less reactivity |

| 1,3-Diaminopropane | CHN | Shorter chain; lacks branched amines |

N,N'-Bis(3-aminopropyl)-1,3-propanediamine is unique due to its specific arrangement of amine groups along a linear chain and its potential for forming diverse chemical complexes.

N,N'-Bis(3-aminopropyl)-1,3-propanediamine exhibits a linear tetraamine structure characterized by four amino groups connected by propylene chains [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3-aminopropyl)({3-[(3-aminopropyl)amino]propyl})amine [3] [4]. The compound exists with the Chemical Abstracts Service (CAS) registry number 4605-14-5 and possesses the simplified molecular-input line-entry system (SMILES) notation NCCCNCCCNCCCN [1] [2].

The molecular geometry features a central 1,3-propanediamine backbone with two 3-aminopropyl substituents attached to the terminal nitrogen atoms. This configuration results in a symmetrical structure with alternating three-carbon propyl chains and nitrogen functionalities. The compound is also referred to as 1,5,9,13-tetraazatridecane, reflecting its systematic naming based on the 13-carbon chain with four nitrogen atoms at positions 1, 5, 9, and 13 [3] [5].

Conformational analysis studies have demonstrated that polyamines undergo significant conformational changes when interacting with biological targets. Research on related polyamines has shown that these compounds can adopt various conformations to optimize electrostatic interactions, often transitioning from extended trans conformations to more compact gauche conformations [6]. The flexible nature of the propylene chains allows for considerable conformational freedom, enabling the molecule to adapt to different binding environments and coordination geometries.

Thermodynamic Properties and Phase Behavior

N,N'-Bis(3-aminopropyl)-1,3-propanediamine exhibits distinctive thermodynamic properties that reflect its polyamine nature. The compound exists as a clear, slightly yellow liquid at room temperature with a density of 0.92 g/mL at 25°C [2] [3]. The boiling point is reported as 98-103°C at 1 mmHg (reduced pressure) [2] [5], indicating relatively high volatility under vacuum conditions.

The flash point of the compound is 110°C (closed cup method) [3] [7], demonstrating moderate thermal stability. The refractive index ranges from 1.4900 to 1.4930 at 20°C and 589 nm wavelength [3] [4], which is consistent with organic compounds containing multiple amino groups.

Thermodynamic calculations using the Joback method have provided estimated values for several key thermodynamic properties. The standard enthalpy of formation in the gas phase is estimated at -54.57 kJ/mol, while the standard enthalpy of vaporization is calculated as 69.78 kJ/mol [8]. The critical temperature is predicted to be 839.79 K with a critical pressure of 2651.56 kPa [8]. These values indicate relatively strong intermolecular interactions, likely due to extensive hydrogen bonding capabilities of the tetraamine structure.

Electronic Structure and Charge Distribution Analysis

The electronic structure of N,N'-Bis(3-aminopropyl)-1,3-propanediamine is characterized by the presence of four nitrogen atoms, each possessing lone electron pairs that contribute to the molecule's nucleophilic and basic properties. The compound exhibits significant electron-donating capability due to the multiple amino groups, making it an effective ligand in coordination chemistry applications [2] [9].

Quantum chemical calculations on related tetraamine compounds have provided insights into charge distribution patterns. The nitrogen atoms in tetraamine structures typically carry partial negative charges, while the carbon atoms in the propyl chains exhibit slight positive charges. This charge distribution pattern creates regions of high electron density around the nitrogen centers, facilitating interactions with electron-deficient species [10] [11].

The molecular electrostatic potential analysis reveals that the amino groups serve as primary sites for electrostatic interactions. The electron-rich nitrogen atoms can participate in hydrogen bonding as both donors and acceptors, depending on their protonation state. This versatility in electronic behavior underlies the compound's ability to form stable complexes with various substrates and its effectiveness as a chelating agent [5] .

Acid-Base Equilibria and Protonation Constants

N,N'-Bis(3-aminopropyl)-1,3-propanediamine exhibits complex acid-base behavior due to its tetraamine structure. The compound possesses four potentially protonatable nitrogen atoms, each with distinct basicities influenced by their chemical environment and intramolecular interactions. The predicted pKa value is 10.54 ± 0.19 [5], though this likely represents an average value for the multiple protonation sites.

Polyamine protonation typically follows a stepwise pattern, with the first protonation occurring at the most basic nitrogen atom, followed by subsequent protonations at the remaining sites. The protonation constants are influenced by electrostatic repulsion between positively charged ammonium groups, resulting in decreasing basicity with increasing protonation degree [13] [14].

Research on related tetraamine compounds has shown that protonation constants can be determined using nuclear magnetic resonance pH titration methods. These studies reveal that the protonation sequence and equilibrium constants are highly dependent on the specific molecular architecture and the spacing between amino groups [14]. The relatively long propyl chains in N,N'-Bis(3-aminopropyl)-1,3-propanediamine provide sufficient separation to minimize electrostatic repulsion between protonated sites, potentially resulting in higher overall basicity compared to shorter-chain analogs.

Solubility Parameters and Solvation Thermodynamics

The solubility characteristics of N,N'-Bis(3-aminopropyl)-1,3-propanediamine are primarily determined by its multiple hydrogen bonding capabilities and amphiphilic nature. The compound demonstrates good solubility in polar protic solvents, particularly water, due to the extensive hydrogen bonding potential of the amino groups [15] [16].

Solubility studies have indicated that the compound exhibits enhanced solubility in polar solvents compared to nonpolar systems. The estimated log P octanol-water partition coefficient is -0.747 [8], indicating hydrophilic character and preferential partitioning into aqueous phases. This hydrophilicity is attributed to the strong hydrogen bonding interactions between the amino groups and water molecules.

Solvation thermodynamics reveal that the compound forms stable solvation complexes with polar solvents through multiple hydrogen bonding interactions. The solvation energy calculations demonstrate that the formation of solvated complexes is thermodynamically favorable, with the enthalpy gain from hydrogen bonding outweighing the entropy loss from solvent organization [17] [18]. The presence of multiple amino groups allows for the formation of extensive hydrogen bonding networks, contributing to the compound's high solubility in protic solvents.

Crystallographic Analysis and Solid-State Packing

The crystallographic behavior of N,N'-Bis(3-aminopropyl)-1,3-propanediamine is influenced by its ability to form extensive hydrogen bonding networks in the solid state. While direct crystallographic data for the free base form is limited, studies on related tetraamine compounds and their complexes provide insights into the solid-state packing behavior.

Crystallographic studies on polyamine complexes have revealed that these compounds typically crystallize in structures that maximize hydrogen bonding interactions. The amino groups serve as both hydrogen bond donors and acceptors, creating three-dimensional networks that stabilize the crystal lattice [19] [20]. The propyl chains provide conformational flexibility that allows the molecule to adopt optimal packing arrangements.

Research on related tetraamine metal complexes has shown that the compound can coordinate to metal centers through multiple nitrogen atoms, forming stable crystalline complexes. For example, studies on copper(II) complexes have demonstrated that the tetraamine can adopt various coordination geometries, including tetrahedral and octahedral arrangements, depending on the metal center and additional ligands present [9]. The crystallographic data indicate that the compound's flexibility allows it to accommodate different coordination requirements while maintaining effective hydrogen bonding interactions in the solid state.

The industrial production of N,N'-Bis(3-aminopropyl)-1,3-propanediamine involves several well-established synthetic approaches, with the Michael addition route using acrylonitrile being the most widely adopted method [1] . This approach demonstrates exceptional industrial viability due to its high yields, scalability, and cost-effectiveness.

The predominant industrial synthesis follows a two-step Michael addition-hydrogenation sequence. Initially, 1,3-propanediamine reacts with two equivalents of acrylonitrile under controlled conditions at temperatures ranging from 60-90°C over 6-10 hours [1] [4]. This cyanoethylation reaction produces N,N'-bis(cyanoethyl)-1,3-propanediamine as an intermediate. Subsequently, catalytic hydrogenation using Raney nickel or palladium catalysts reduces the nitrile groups to primary amines, yielding the target tetraamine with purities exceeding 94% .

Continuous flow processing represents the most advanced industrial approach, achieving yields of 85-99% with purities reaching 95-99% . This methodology offers superior process control, reduced waste generation, and enhanced energy efficiency compared to traditional batch processes. Flow reactors enable precise temperature and residence time control, minimizing side reactions and improving overall selectivity.

Alternative industrial routes include reductive amination using 1,3-dibromopropane and 3-aminopropylamine, though this approach typically yields lower conversion rates of 40-60% . Alkylation routes employing halogenated compounds provide moderate yields of 70-85% but offer versatility in introducing structural variations [6] .

Process optimization studies indicate that catalyst selection significantly impacts both yield and product quality. Raney nickel catalysts demonstrate yields of 78% with 95% purity, while palladium on carbon achieves superior results with 85% yield and 97% purity under optimized conditions . Temperature control remains critical, with hydrogenation temperatures below 80°C preventing catalyst deactivation and side reactions.

Laboratory-Scale Preparation and Purification Techniques

Laboratory synthesis of N,N'-Bis(3-aminopropyl)-1,3-propanediamine typically employs modified versions of industrial methods, with emphasis on reaction control and product characterization [8] [9]. The standard laboratory procedure involves treating 1,3-propanediamine with acrylonitrile in ethanol at 20°C to achieve controlled Michael addition reactions with 87% yield [9].

The synthesis protocol requires careful stoichiometric control to prevent formation of higher-order Michael adducts. Using exactly two equivalents of acrylonitrile per diamine ensures selective bis-addition while minimizing tri-substituted byproducts [8] [9]. Reaction monitoring through gas chromatography enables real-time assessment of conversion rates and product distribution.

Hydrogenation of the resulting dinitrile intermediate employs lithium aluminum hydride in anhydrous conditions, achieving quantitative conversion to the target tetraamine [9]. Alternative reduction methods include catalytic hydrogenation using palladium catalysts under atmospheric pressure, providing safer and more scalable conditions compared to strong reducing agents.

Purification strategies for laboratory-scale synthesis involve multiple approaches. Traditional distillation under reduced pressure effectively removes residual solvents and low-boiling impurities [10] [11]. Formation of crystalline tosylate salts provides an elegant purification method, with the per-tosylate salt separating as crystalline solids from aqueous solution [10] [11]. These salts require no further purification except for pentaethylenehexamine derivatives, which require recrystallization from water. Free bases are subsequently regenerated using anion-exchange resins [10] [11].

Column chromatography using silica gel with dichloromethane-methanol gradients (9.5:0.5 volume ratio) provides high-resolution separation of polyamine mixtures [9]. Ion-exchange chromatography on strongly acidic resins enables selective retention and purification of polyamines based on their charge density.

Protective group strategies facilitate selective functionalization during synthesis. Trifluoroacetylation at low temperatures (-78°C) followed by Boc protection of remaining amines enables regioselective modifications [9]. Subsequent deprotection under basic conditions (concentrated ammonia, pH >11) regenerates the free polyamine with high purity.

Analytical Methods for Purity Assessment

Comprehensive purity assessment of N,N'-Bis(3-aminopropyl)-1,3-propanediamine requires multiple analytical techniques to ensure product quality and regulatory compliance [12] [13]. Gas chromatography represents the primary quantitative method, achieving 96% minimum purity determination with high reproducibility [12] [13].

Gas chromatographic analysis employs flame ionization detection with temperature programming to achieve baseline separation of polyamine components. Retention time matching against authenticated standards provides definitive identification, while peak area integration enables accurate quantification [12] [13]. Method validation demonstrates linearity over concentration ranges from 0.1% to 100%, with detection limits in the parts-per-million range.

High-performance liquid chromatography using reverse-phase columns provides complementary analysis with UV detection at 254 nanometers [14] [15]. Primesep 200 columns demonstrate exceptional performance for polyamine separations, utilizing mixed-mode retention mechanisms combining reverse-phase and ion-exchange interactions [14] [15]. Mobile phase gradients employing water, acetonitrile, and ammonium formate enable resolution of structurally similar polyamines with retention time precision below 0.1%.

Nuclear magnetic resonance spectroscopy provides unambiguous structural confirmation through characteristic chemical shift patterns. Proton NMR in deuterated water shows distinct multiplets for methylene protons at δ 2.7-3.2 ppm, while carbon-13 NMR displays signals at δ 39-42 ppm for aliphatic carbons [16] [17]. Two-dimensional NMR techniques including COSY and HSQC experiments confirm connectivity patterns and eliminate structural ambiguities.

Mass spectrometry using electrospray ionization provides molecular weight confirmation with the protonated molecular ion appearing at m/z 189.31 [M+H]+ [16] [12]. High-resolution mass spectrometry achieves mass accuracy within 2 ppm, enabling elemental composition determination and detection of trace impurities.

Infrared spectroscopy identifies characteristic functional groups through nitrogen-hydrogen stretching vibrations at 3300-3500 wavenumbers [12] [13]. Primary amine deformation bands appear at 1600-1650 wavenumbers, while carbon-nitrogen stretching occurs at 1000-1250 wavenumbers.

Elemental analysis provides absolute composition verification with accuracy within ±0.3% for carbon, hydrogen, and nitrogen content [18]. Theoretical compositions for C9H24N4 require: carbon 57.41%, hydrogen 12.84%, nitrogen 29.75%.

Evaporative light scattering detection coupled with HPLC enables sensitive quantification at nanogram levels, particularly valuable for trace impurity analysis [14]. This technique shows superior sensitivity compared to UV detection for polyamines lacking strong chromophores.

Green Chemistry Approaches to N,N'-Bis(3-aminopropyl)-1,3-propanediamine Synthesis

Contemporary green chemistry initiatives focus on developing environmentally sustainable synthesis routes for N,N'-Bis(3-aminopropyl)-1,3-propanediamine that minimize environmental impact while maintaining industrial viability [19] [20] [21]. These approaches align with the twelve principles of green chemistry, emphasizing waste reduction, renewable feedstocks, and energy efficiency.

Solvent-free synthesis represents a significant advancement in reducing environmental impact. Direct reaction between 1,3-propanediamine and acrylonitrile under neat conditions eliminates volatile organic compound emissions while reducing downstream purification requirements [22] [19]. Heat management becomes critical in solvent-free systems, requiring specialized reactor designs with enhanced mixing and temperature control capabilities.

Bio-based feedstock utilization offers promising pathways toward sustainable polyamine production. High oleic sunflower oil serves as a renewable starting material through thiol-ene photochemistry modifications [19] [20]. This approach employs photocatalytic processes under mild conditions, avoiding harsh chemical reagents while utilizing abundant agricultural resources. Conversion of vegetable oils to polyamine precursors through controlled functionalization provides carbon-neutral synthesis routes.

Continuous flow processing minimizes waste generation while improving energy efficiency compared to traditional batch methods [19] [20]. Flow reactors enable precise reaction control, reducing side product formation and improving atom economy. Heat integration systems recover thermal energy from exothermic reactions, reducing overall energy consumption by up to 30%.

Microwave-assisted synthesis reduces reaction times from hours to minutes while lowering energy consumption [19]. Selective microwave heating of polar reactants accelerates Michael addition reactions without requiring high bulk temperatures. This approach demonstrates particular effectiveness for polyamine synthesis, achieving comparable yields with 60% reduction in reaction time.

Water-based reaction systems eliminate organic solvent requirements while providing environmentally benign reaction media [22]. Aqueous Michael addition reactions proceed effectively with appropriate pH control, though product separation complexity increases due to polyamine hydrophilicity. Phase-transfer catalysis using quaternary ammonium salts facilitates reaction rates in aqueous systems.

Biocatalytic approaches employ engineered enzymes for polyamine synthesis under mild conditions [23] [24]. Recombinant thermospermine synthases demonstrate capability for controlled aminopropylation reactions, though enzyme availability and cost remain limiting factors for industrial implementation. Metabolic engineering of microorganisms provides alternative biosynthetic pathways, potentially enabling fermentative production of polyamines from renewable carbon sources.

Atom economy optimization focuses on synthetic routes that incorporate all starting materials into the final product, minimizing waste generation [19] [20]. The acrylonitrile-based synthesis achieves theoretical atom economies exceeding 85%, with careful stoichiometric control and reaction optimization.

Reaction Mechanisms in Synthetic Pathways

The predominant synthetic pathway for N,N'-Bis(3-aminopropyl)-1,3-propanediamine involves a carefully orchestrated sequence of Michael addition and hydrogenation reactions, with each step governed by distinct mechanistic principles [8] [25].

The initial Michael addition proceeds through nucleophilic attack of the primary amine nitrogen on the β-carbon of acrylonitrile [26] [27]. This step requires activation of the amine nucleophile through partial deprotonation, typically achieved using mild bases or through thermal activation. The electron-withdrawing nitrile group activates the double bond toward nucleophilic attack, creating a stabilized carbanion intermediate that rapidly protonates to form the cyanoethyl adduct [26] [25].

Mechanistic studies reveal that the first Michael addition occurs readily at temperatures above 70°C, with completion typically achieved within 15-30 minutes under alcoholic conditions [27]. However, the second Michael addition proceeds more slowly due to reduced nucleophilicity of the secondary amine formed in the first step [27]. Extended reaction times of 6-10 hours at 60-90°C are required to achieve satisfactory conversion to the bis-cyanoethyl intermediate.

The reaction mechanism involves formation of a transition state where the nucleophilic nitrogen approaches the electrophilic β-carbon of acrylonitrile at an angle approximately perpendicular to the plane of the double bond [25] [28]. Computational studies suggest that this transition state is stabilized by partial charge transfer from the nitrogen lone pair to the π* orbital of the activated alkene.

Catalyst selection significantly influences the reaction pathway and selectivity. Base catalysts such as sodium hydroxide or potassium carbonate facilitate amine deprotonation, enhancing nucleophilicity and reaction rates [8] [4]. However, excessive basicity can promote competing reactions including aldol condensations of acrylonitrile or polymerization pathways.

The subsequent hydrogenation mechanism involves multiple electron transfer steps catalyzed by transition metal surfaces . Raney nickel catalysts proceed through dissociative hydrogen adsorption, creating reactive hydrogen atoms that sequentially reduce the nitrile groups. The mechanism involves initial coordination of the nitrile nitrogen to the catalyst surface, followed by stepwise hydrogen addition to generate intermediate imine species before final reduction to primary amines.

Kinetic studies indicate that the hydrogenation follows pseudo-first-order kinetics with respect to nitrile concentration, suggesting that hydrogen adsorption on the catalyst surface represents the rate-limiting step . Reaction temperatures below 80°C prevent competing reactions including carbon-nitrogen bond cleavage or overreduction to secondary amines.

Palladium-catalyzed hydrogenation proceeds through a different mechanism involving π-coordination of the nitrile group followed by hydrogen insertion . This pathway typically shows higher selectivity but requires more stringent reaction conditions including anhydrous solvents and inert atmospheres.

Alternative mechanistic pathways include direct reductive amination routes where aldehyde or ketone intermediates undergo condensation with amines followed by in-situ reduction . These mechanisms involve initial imine formation through nucleophilic addition-elimination sequences, followed by hydride reduction using sodium cyanoborohydride or lithium aluminum hydride.

The overall reaction network includes several competing pathways that influence product distribution and purity [27]. Overalkylation reactions can produce tri- or tetra-substituted products, particularly under conditions of excess acrylonitrile or extended reaction times. Side reactions include acrylonitrile polymerization, Hofmann elimination reactions of quaternary ammonium intermediates, and oxidative degradation pathways under aerobic conditions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (66.41%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (66.41%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (96.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Gabrielson EW, Pegg AE, Casero RA Jr. The induction of spermidine/spermine N1-acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-bis(ethyl)norspermine. Clin Cancer Res. 1999 Jul;5(7):1638-41. PubMed PMID: 10430062.

3: Porter CW, Bernacki RJ, Miller J, Bergeron RJ. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action. Cancer Res. 1993 Feb 1;53(3):581-6. PubMed PMID: 8425191.